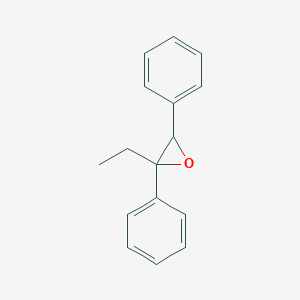
magnesium;oct-1-ene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;oct-1-ene;chloride is an organometallic compound that combines magnesium, oct-1-ene, and chloride. This compound is of interest due to its potential applications in various fields, including organic synthesis and catalysis. The presence of magnesium and chloride ions, along with the organic moiety oct-1-ene, provides unique chemical properties that can be exploited in different chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;oct-1-ene;chloride typically involves the reaction of magnesium with oct-1-ene in the presence of a chloride source. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl halide (in this case, oct-1-ene chloride) in an anhydrous ether solvent. The reaction is usually carried out under inert conditions to prevent the oxidation of magnesium .
Industrial Production Methods
Industrial production of this compound can involve the electrolytic reduction of magnesium chloride in the presence of oct-1-ene. This process requires high temperatures and controlled conditions to ensure the efficient formation of the desired compound. The use of pure magnesium chloride and oct-1-ene is crucial to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;oct-1-ene;chloride can undergo various types of chemical reactions, including:
Oxidation: The magnesium center can be oxidized to form magnesium oxide or other magnesium-containing compounds.
Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of other compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound. Solvents such as tetrahydrofuran (THF) and diethyl ether are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups .
Aplicaciones Científicas De Investigación
Magnesium;oct-1-ene;chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biological Studies: Research has explored its potential use in biological systems, particularly in the study of magnesium’s role in cellular processes.
Industrial Applications: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of magnesium;oct-1-ene;chloride involves the interaction of the magnesium center with various substrates. The magnesium ion can coordinate with electron-rich species, facilitating nucleophilic attacks and other chemical transformations. The chloride ion can also participate in reactions, either as a leaving group or as a nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium;oct-1-ene;chloride include other organomagnesium compounds such as:
- Magnesium ethyl bromide
- Magnesium phenyl chloride
- Magnesium butyl iodide
Uniqueness
This compound is unique due to the presence of the oct-1-ene moiety, which provides specific reactivity and selectivity in chemical reactions. This distinguishes it from other organomagnesium compounds that may have different alkyl or aryl groups .
Propiedades
Número CAS |
258354-55-1 |
|---|---|
Fórmula molecular |
C8H15ClMg |
Peso molecular |
170.96 g/mol |
Nombre IUPAC |
magnesium;oct-1-ene;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
CXJCADOFDQHFKS-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCCCC=C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


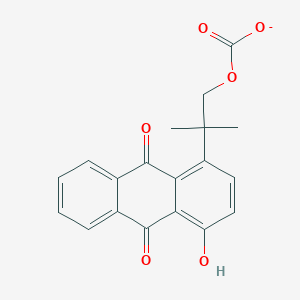
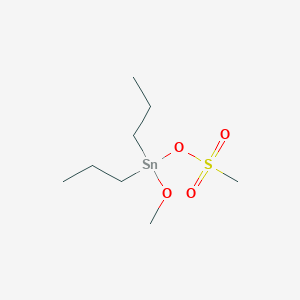
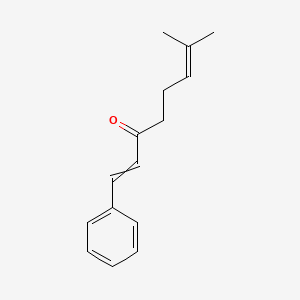
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

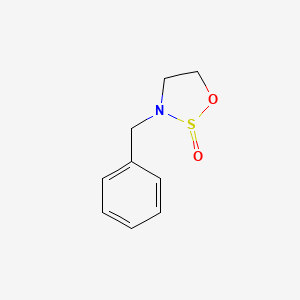
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)

